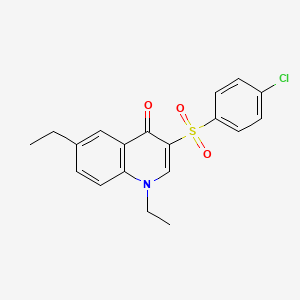

3-((4-chlorophenyl)sulfonyl)-1,6-diethylquinolin-4(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-((4-chlorophenyl)sulfonyl)-1,6-diethylquinolin-4(1H)-one” is a quinoline derivative. Quinolines are aromatic compounds that contain two fused six-membered rings, one of which is a benzene ring and the other is a nitrogen-containing pyridine ring . The presence of a sulfonyl group attached to a chlorophenyl group suggests that this compound might have interesting reactivity and potential applications in various fields.

科学的研究の応用

Cascade Halosulfonylation

The compound is related to the field of cascade halosulfonylation, a process that efficiently synthesizes densely functionalized 3,4-dihydroquinolin-2(1H)-ones. This reaction pathway involves sulfonyl radical-triggered addition and cyclization sequences, demonstrating the compound's relevance in creating molecular complexity through multiple bond-forming events (Yi-Long Zhu et al., 2016).

Novel Nanosized Catalysts

Research has also explored the use of novel nanosized N-sulfonated Brönsted acidic catalysts to promote the synthesis of polyhydroquinoline derivatives. This highlights the compound's potential application in facilitating one-pot multicomponent condensation reactions under solvent-free conditions, leading to products with excellent yields in short reaction times (O. Goli-Jolodar et al., 2016).

Heterogeneous Solid Acid Nanocatalyst

Another significant application is the synthesis of nano-zirconia-supported sulfonic acid, a novel heterogeneous reusable solid acid nanocatalyst. This catalyst is efficient for different heterocyclic multicomponent reactions, including the synthesis of hexahydroquinoline and polyhydroquinoline derivatives. Its stability and reusability make it an environmentally friendly option for catalysis (A. Amoozadeh et al., 2016).

Pro-apoptotic Effects

Research on sulfonamide derivatives, including compounds with similar structural motifs, has shown pro-apoptotic effects in cancer cells via activating phosphorylation pathways. This indicates the potential of such compounds in the development of new anticancer agents (A. Cumaoğlu et al., 2015).

Photosensitized Oxidation

The compound is relevant to studies on photosensitized oxidation of alkyl phenyl sulfoxides, demonstrating its role in C-S bond cleavage processes. This research sheds light on the compound's utility in understanding reaction mechanisms and developing new synthetic routes (E. Baciocchi et al., 2008).

作用機序

Mode of Action

It is known that sulfonyl chloride compounds can act as electrophiles in chemical reactions, suggesting that this compound might interact with its targets through electrophilic substitution .

Biochemical Pathways

Sulfonyl chloride compounds are often used in the synthesis of sulfonamides and sulfonic esters, which are involved in a wide range of biochemical processes .

Action Environment

The action of this compound, like many others, can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules . These factors can affect the stability, efficacy, and mode of action of the compound.

特性

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-1,6-diethylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClNO3S/c1-3-13-5-10-17-16(11-13)19(22)18(12-21(17)4-2)25(23,24)15-8-6-14(20)7-9-15/h5-12H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUIAZAAJGBHOKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)Cl)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-chlorophenyl)sulfonyl)-1,6-diethylquinolin-4(1H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B2933545.png)

![3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-4(1H)-pyridazinone](/img/structure/B2933546.png)

![2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)propanamide](/img/structure/B2933552.png)

![1-Methyl-3-(1-(morpholinosulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2933554.png)

![Tert-butyl 2-[4-[(prop-2-enoylamino)methyl]benzoyl]-2,7-diazaspiro[3.4]octane-7-carboxylate](/img/structure/B2933560.png)

![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2,2-diphenylacetamide](/img/structure/B2933561.png)